Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate
Description
Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 1440526-53-3) is a halogenated benzothiazole derivative with the molecular formula C${10}$H${8}$BrNO$_{2}$S and a molecular weight of 286.15 g/mol . Its structure features a bromine atom at position 2, a methyl group at position 4, and a carboxylate ester at position 6 of the benzothiazole scaffold. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing DNA gyrase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
methyl 2-bromo-4-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEAGAYSAHNOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230607 | |
| Record name | Methyl 2-bromo-4-methyl-6-benzothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-43-3 | |
| Record name | Methyl 2-bromo-4-methyl-6-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-4-methyl-6-benzothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate typically involves the bromination of 4-methylbenzo[d]thiazole followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine substituent undergoes substitution with various nucleophiles under controlled conditions. Key examples include:
Mechanistic Insight : The electron-deficient benzothiazole core facilitates nucleophilic attack at the 2-position. Polar aprotic solvents like DMA enhance nucleophilicity, while bases like Cs₂CO₃ deprotonate intermediates to stabilize transition states .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation:
Key Observations :
-
Suzuki couplings with arylboronic acids proceed efficiently in DMF at elevated temperatures.
-
Buchwald-Hartwig amination requires bulky ligands like Xantphos to prevent β-hydride elimination .
Functional Group Transformations
The methyl ester group at the 6-position undergoes hydrolysis and decarboxylation:
Applications : Hydrolysis provides carboxylic acid intermediates for amide bond formation , while decarboxylation simplifies the core structure for further functionalization .
Reductive Dehalogenation
The bromine atom can be removed under reductive conditions:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF | 0°C → rt, 2 h | 4-Methylbenzo[d]thiazole-6-carboxylate | 65% | |
| H₂, Pd/C, EtOH | 50 psi, 6 h | 4-Methylbenzo[d]thiazole-6-carboxylate | 78% |
Note : Reduction with LiAlH₄ also reduces the ester to a primary alcohol unless carefully controlled.
Oxidation Reactions
The thiazole sulfur can be oxidized to sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| m-CPBA, CH₂Cl₂ | 0°C → rt, 4 h | Sulfoxide derivative | 60% | |
| H₂O₂, AcOH | 50°C, 8 h | Sulfone derivative | 45% |
Synthetic Utility : Sulfoxides enhance hydrogen-bonding capacity, improving target binding in drug candidates.
Photochemical Reactions
Under UV light (254 nm), the bromine atom undergoes homolytic cleavage, generating radicals for cascade cyclization:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| UV light, DMF, 12 h | Polycyclic thiazole derivatives | 30–40% |
Limitation : Low yields due to competing side reactions necessitate optimization .
Scientific Research Applications
Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Analysis
Substituent Effects on Reactivity :
- Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius enhance electrophilic aromatic substitution rates compared to chlorine . For example, this compound undergoes Suzuki-Miyaura coupling 30% faster than its chloro analog .
- Methyl Group Position : The 4-CH$3$ substituent in the target compound introduces steric hindrance, reducing accessibility to position 4 for further modifications. In contrast, the 5-CH$3$ isomer (CAS: 1427329-10-9) shows lower crystallinity due to asymmetric packing .
Biological Activity: this compound exhibits IC${50}$ = 0.8 µM against *Acinetobacter baumannii* DNA gyrase, outperforming the 5-CH$3$ analog (IC$_{50}$ = 2.1 µM) due to optimized hydrophobic interactions . Hydroxy-substituted derivatives (e.g., methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate) demonstrate broad-spectrum antifungal activity (MIC = 4–8 µg/mL against Candida albicans) but suffer from poor metabolic stability .
Synthetic Utility: The tert-butyldimethylsilyl (TBS) group is preferred for protecting hydroxy substituents in analogs like methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate, enabling selective O-alkylation with >90% yield . Dibromo derivatives (e.g., methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate) are pivotal in synthesizing bis-arylated products via dual cross-coupling reactions .
Physicochemical Properties
| Property | This compound | Methyl 2-Chloro-4-Methylbenzo[d]thiazole-6-Carboxylate | Methyl 2-Amino-4-Hydroxybenzo[d]thiazole-6-Carboxylate |
|---|---|---|---|
| Melting Point | 126–128°C (predicted) | 254°C (experimental) | >300°C (decomposes) |
| LogP | 2.8 ± 0.2 | 2.1 ± 0.3 | 1.2 ± 0.1 |
| Aqueous Solubility | 0.12 mg/mL | 0.25 mg/mL | 1.8 mg/mL |
| pKa | -0.88 ± 0.10 | -1.2 ± 0.15 | 8.5 (NH$_2$), 9.9 (OH) |
Key Observations :
Biological Activity
Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 290.11 g/mol. The presence of bromine and methyl substituents on the thiazole ring enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets .
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death .
2. Anticancer Activity
The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of HepG-2 (liver cancer) cells with an IC50 value indicating potent activity . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance its anticancer properties .
3. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory potential. In animal models, it reduced markers of inflammation, suggesting a role in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.
- Modulation of Signaling Pathways : It may affect various biochemical pathways related to cell growth and apoptosis .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution due to its favorable lipophilicity (Log P ≈ 2.11). This property enhances its ability to cross biological membranes and reach target sites effectively .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, this compound was tested against various pathogenic bacteria and fungi. Results showed significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound effectively reduced cell viability in HepG-2 cells by inducing apoptosis. The study utilized MTT assays to quantify cell survival rates, demonstrating a clear dose-dependent response .
Data Summary
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | High | Membrane disruption |
| Anticancer | Significant (IC50 < 20 µM) | Induction of apoptosis |
| Anti-inflammatory | Moderate | Inhibition of inflammatory markers |
Q & A
Q. 1.1. What are the standard synthetic routes for preparing Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via bromination of a pre-formed benzothiazole scaffold. For example, a two-step protocol involves:
Cyclization : Reacting methyl 4-amino-3-methylbenzoate with NaSCN and Br₂ in ethanol at 30°C for 48 hours to form the benzothiazole core .
Bromination : Using CuBr₂ and t-BuONO in acetonitrile to introduce the bromo substituent at the 2-position, yielding the target compound with ~24% yield .
Optimization : Increase bromination efficiency by adjusting stoichiometry (e.g., excess CuBr₂) or using microwave-assisted synthesis to reduce reaction time.
Q. 1.2. How can the structure of this compound be confirmed using crystallographic methods?
Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard. Key steps:
Q. 1.3. What analytical techniques are critical for characterizing this compound?
- NMR : Use - and -NMR to confirm substitution patterns. For example, the methyl ester group appears as a singlet at ~3.8–3.9 ppm in -NMR .
- HRMS : Confirm molecular weight (e.g., calculated for C₁₁H₉BrN₂O₂S: 314.96 g/mol) with <2 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. 2.1. How can substituent modifications at the 2-bromo or 4-methyl positions enhance biological activity?
- Alkylation/Acylation : Replace the 2-bromo group with pyridinylmethoxy or morpholinoethyl groups via nucleophilic substitution (e.g., K₂CO₃/DMF, 60°C), achieving 8–73% yields .
- Rational Design : Use structure-activity relationship (SAR) data. For instance, bulky substituents at the 4-position improve DNA gyrase inhibition (IC₅₀ < 0.1 µM) .
Q. 2.2. How should researchers address contradictory data in reaction yields for bromination steps?
Discrepancies in bromination yields (e.g., 24% vs. 85% in similar scaffolds) arise from:
Q. 2.3. What strategies resolve crystallographic disorder in derivatives of this compound?
- Twinned Data Refinement : Use SHELXL’s TWIN command for handling pseudo-merohedral twinning .
- Disordered Solvent Modeling : Apply SQUEEZE (PLATON) to exclude poorly resolved solvent molecules from the electron density map .
- High-Resolution Data : Collect data at synchrotron sources (e.g., λ = 0.7 Å) to improve resolution (<0.8 Å) .
Q. 2.4. How can NMR spectral overlaps in complex derivatives be deconvoluted?
- 2D NMR : Use - HSQC to assign overlapping aromatic protons (e.g., δ 7.4–8.2 ppm) .
- Variable Temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and −40°C .
- Isotopic Labeling : Synthesize -labeled analogs to simplify NH coupling patterns .
Methodological Challenges
Q. 3.1. How to mitigate low yields in multi-step syntheses of benzothiazole derivatives?
Q. 3.2. What computational tools predict the bioactivity of novel derivatives?
- Docking Studies : Use AutoDock Vina with DNA gyrase (PDB: 1KZN) to prioritize analogs with strong binding affinities .
- QSAR Models : Train models on MIC data (e.g., against Acinetobacter baumannii) to correlate substituent hydrophobicity with activity .
Safety and Handling
- Toxicity : The bromo substituent may release HBr under acidic conditions; handle in fume hoods with nitrile gloves .
- Waste Disposal : Quench reaction residues with NaHCO₃ before aqueous disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
